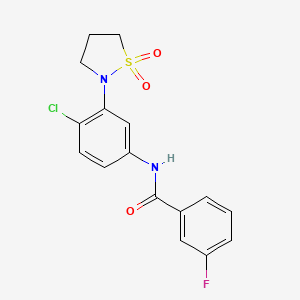

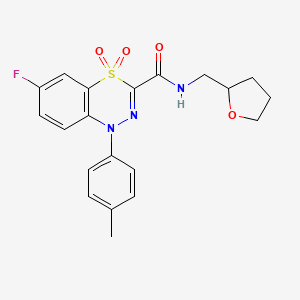

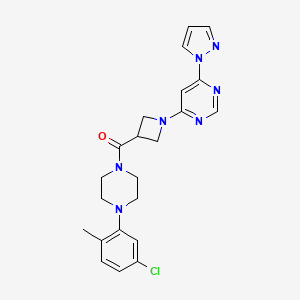

![molecular formula C16H22N4O4 B2988967 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone CAS No. 1428366-75-9](/img/structure/B2988967.png)

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a pyrazolo[5,1-b][1,3]oxazine ring, which is a bicyclic system with a pyrazole ring fused to an oxazine ring. It also has a piperazine ring, which is a common motif in pharmaceuticals due to its ability to increase solubility and bioavailability .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazolo[5,1-b][1,3]oxazine ring, followed by the introduction of the piperazine ring. The tetrahydrofuran-2-carbonyl group could be introduced through a carbonylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused ring system and the piperazine ring. The presence of nitrogen atoms in the rings would likely result in a polar molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms and a carbonyl group would likely result in a polar molecule with potential for hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Anticancer Research

The pyrazolo[5,1-b][1,3]oxazine core of the compound is structurally similar to other heterocyclic compounds that have shown promising anticancer activities . This suggests that it could be used as a lead compound for synthesizing analogs with potential anticancer properties. Its ability to fuse with other pharmacophores makes it a valuable scaffold for drug design.

Antiviral Agents

Compounds with pyrazole moieties, like our compound of interest, are known to exhibit a broad spectrum of pharmacological activities, including antiviral effects . This compound could be explored for its efficacy against various viral infections, potentially leading to the development of new antiviral medications.

TRK Inhibitors for Cancer Treatment

The pyrazolo[5,1-b][1,3]oxazine derivatives have been evaluated as TRK inhibitors, which are important in the treatment of cancers caused by continuous activation and overexpression of TRK proteins . These inhibitors can help in the proliferation and differentiation of cells, making them crucial in targeted cancer therapies.

Neurotrophic Factor Modulation

Given the structural similarity to pyrazolo[3,4-b]pyridine derivatives, this compound might influence neurotrophic factors such as NGF and BDNF . These factors are vital for neuronal growth and survival, indicating potential applications in neurodegenerative disease research.

Kinase Inhibition

The compound’s structure suggests potential use in kinase inhibition. Kinases play a significant role in signal transduction and cell regulation, and their inhibitors are valuable in treating diseases like cancer . The compound could be a starting point for developing selective kinase inhibitors.

Drug-Induced Liver Injury Minimization

Derivatives of the compound have been explored for their potential to minimize the risk of drug-induced liver injury . This is particularly important in the development of safer pharmaceuticals, as liver toxicity is a common reason for the withdrawal of drugs from the market.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4/c21-14(12-11-17-20-4-2-10-24-16(12)20)18-5-7-19(8-6-18)15(22)13-3-1-9-23-13/h11,13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEKZOKCILRXJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=C4N(CCCO4)N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

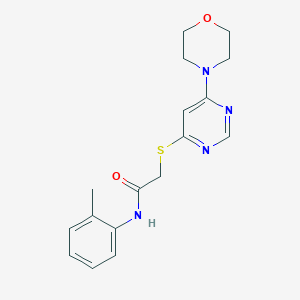

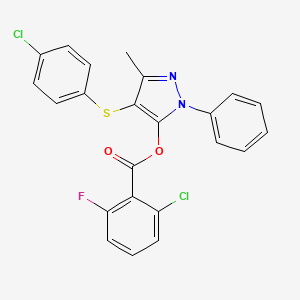

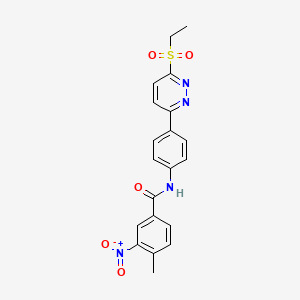

![(2E)-2-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3-one](/img/structure/B2988891.png)

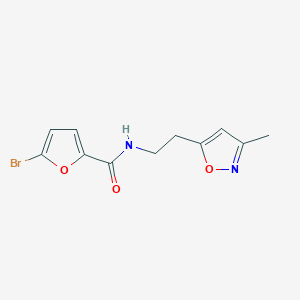

![3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2988897.png)

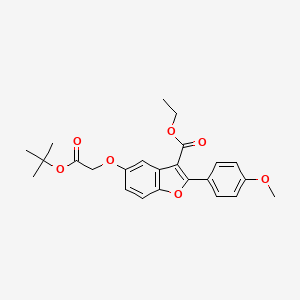

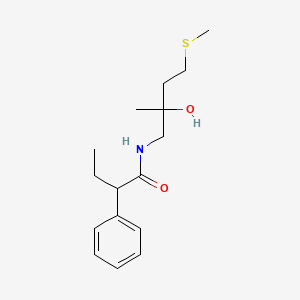

![2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2988900.png)